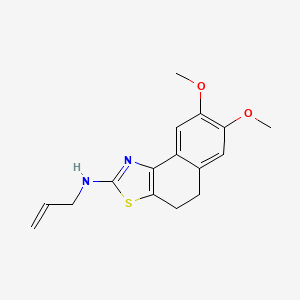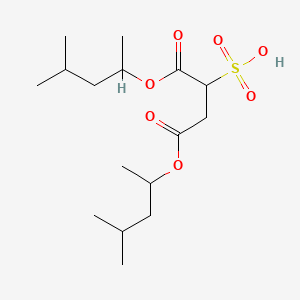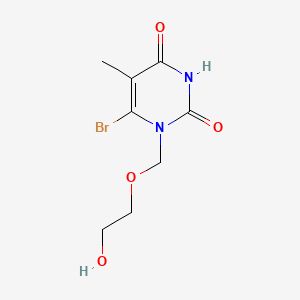
1-(t-2,c-3-Dihydroxymethyl-r-1-cyclopropyl)thymine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(t-2,c-3-Dihydroxymethyl-r-1-cyclopropyl)thymine is a synthetic nucleoside analog with the molecular formula C10H14N2O4 and a molecular weight of 226.22916. This compound is structurally related to thymine, a pyrimidine nucleobase found in DNA. The unique structural feature of this compound is the presence of a cyclopropyl group and two hydroxymethyl groups, which may confer distinct chemical and biological properties.
准备方法
The synthesis of 1-(t-2,c-3-Dihydroxymethyl-r-1-cyclopropyl)thymine involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the following steps:
Cyclopropylation: Introduction of the cyclopropyl group to the thymine base.
Hydroxymethylation: Addition of hydroxymethyl groups to the cyclopropylated thymine.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and reduce production costs.
化学反应分析
1-(t-2,c-3-Dihydroxymethyl-r-1-cyclopropyl)thymine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxymethyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(t-2,c-3-Dihydroxymethyl-r-1-cyclopropyl)thymine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with DNA and enzymes involved in DNA replication and repair.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(t-2,c-3-Dihydroxymethyl-r-1-cyclopropyl)thymine involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. The compound may target specific enzymes, such as DNA polymerases, and disrupt their normal function, leading to the inhibition of cell proliferation.
相似化合物的比较
1-(t-2,c-3-Dihydroxymethyl-r-1-cyclopropyl)thymine can be compared with other nucleoside analogs, such as:
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Acyclovir: A guanine analog used as an antiviral agent.
Zidovudine: A thymine analog used in the treatment of HIV.
The uniqueness of this compound lies in its cyclopropyl and hydroxymethyl groups, which may confer distinct chemical and biological properties compared to other nucleoside analogs.
属性
CAS 编号 |
132398-83-5 |
|---|---|
分子式 |
C10H14N2O4 |
分子量 |
226.23 g/mol |
IUPAC 名称 |
1-[(2S,3S)-2,3-bis(hydroxymethyl)cyclopropyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O4/c1-5-2-12(10(16)11-9(5)15)8-6(3-13)7(8)4-14/h2,6-8,13-14H,3-4H2,1H3,(H,11,15,16)/t6-,7-/m0/s1 |
InChI 键 |
XESNPUIEMJHYRT-BQBZGAKWSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)C2[C@H]([C@@H]2CO)CO |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2C(C2CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2,2-Bis(hydroxymethyl)propane-1,3-diol;[4-(phosphonomethyl)phenyl]methylphosphonic acid](/img/structure/B12810570.png)

![12-Hydroxyindolo[2,1-b]quinazoline-6(12H)-one](/img/structure/B12810574.png)






